2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide typically involves the reaction of 4-ethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with piperazine to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drug candidates, particularly for its potential antimicrobial and anticancer properties.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to a reduction in the production of key biological molecules. This inhibition can result in various therapeutic effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide can be compared with similar compounds such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also studied for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
2-{4-[(4-Ethoxyphenyl)carbamothioyl]-1,4-diazepan-1-yl}-N-(2-methyl-2-propanyl)acetamide: This compound has similar structural features and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of biological targets and exhibit diverse therapeutic effects.
Properties
Molecular Formula |
C15H22N4O2S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[4-[(4-ethoxyphenyl)carbamothioyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C15H22N4O2S/c1-2-21-13-5-3-12(4-6-13)17-15(22)19-9-7-18(8-10-19)11-14(16)20/h3-6H,2,7-11H2,1H3,(H2,16,20)(H,17,22) |
InChI Key |
VUGRFBBICPPFOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC(=O)N |
Origin of Product |
United States |
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